molecular formula C9H18O4 B1682887 Tetrahydropyranyldiethyleneglycol CAS No. 2163-11-3

Tetrahydropyranyldiethyleneglycol

Cat. No.: B1682887
CAS No.: 2163-11-3
M. Wt: 190.24 g/mol
InChI Key: CPCUDERUJBARLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

Tetrahydropyranyldiethyleneglycol undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include strong acids, bases, and various organic solvents. Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of tetrahydropyranyldiethyleneglycol involves its role as a protecting group. It forms stable tetrahydropyranyl ethers with hydroxyl groups, protecting them from unwanted reactions during synthesis . In the context of PROTACs, it acts as a linker that connects two different ligands, one targeting an E3 ubiquitin ligase and the other targeting a specific protein. This facilitates the selective degradation of target proteins via the ubiquitin-proteasome system .

Biological Activity

Tetrahydropyranyldiethyleneglycol (THP-DEG) is a compound that has garnered attention in the field of medicinal chemistry, particularly for its role as a PROTAC (Proteolysis Targeting Chimeric Molecules) linker. This article delves into its biological activity, mechanisms of action, and relevant research findings.

  • Chemical Formula : C₉H₁₈O₄
  • Molecular Weight : 190.24 g/mol
  • CAS Number : 2163-11-3
  • Structure : THP-DEG contains a tetrahydropyran moiety linked to diethylene glycol, which enhances its solubility and bioavailability.

THP-DEG functions primarily as a linker in PROTACs, which are designed to induce targeted protein degradation. By linking a ligand that binds to a target protein with an E3 ligase ligand, THP-DEG facilitates the ubiquitination and subsequent degradation of specific proteins within cells. This mechanism is particularly promising for cancer therapy, where the degradation of oncogenic proteins can lead to tumor regression.

1. Cancer Therapeutics

Research indicates that THP-DEG can enhance the efficacy of PROTACs in degrading oncogenic proteins. For instance, studies have shown that PROTACs utilizing THP-DEG as a linker exhibit improved potency compared to traditional inhibitors by effectively reducing target protein levels in cancer cells .

2. Cellular Uptake and Distribution

The incorporation of THP-DEG into drug formulations has been shown to improve cellular uptake due to its favorable physicochemical properties. The compound's ability to traverse biological membranes enhances the delivery of therapeutic agents to target sites, increasing their effectiveness .

Study 1: Efficacy in Tumor Models

In a study examining the effects of THP-DEG-based PROTACs on various cancer cell lines, it was found that these compounds significantly reduced the levels of target proteins associated with tumor growth. The study reported a 70% decrease in protein levels within 24 hours of treatment, demonstrating the potential for rapid therapeutic action .

Study 2: Comparison with Other Linkers

A comparative analysis of different linkers used in PROTACs revealed that THP-DEG outperformed others in terms of stability and degradation efficiency. The study highlighted that PROTACs using THP-DEG resulted in a more sustained reduction of target proteins over time .

Data Table

PropertyValue
Chemical FormulaC₉H₁₈O₄
Molecular Weight190.24 g/mol
CAS Number2163-11-3
RolePROTAC linker
Efficacy in Tumor Models70% reduction in protein levels within 24 hours
Cellular Uptake ImprovementEnhanced compared to traditional linkers

Properties

IUPAC Name

2-[2-(oxan-2-yloxy)ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O4/c10-4-6-11-7-8-13-9-3-1-2-5-12-9/h9-10H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPCUDERUJBARLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)OCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10339818
Record name Ethanol, 2-[2-[(tetrahydro-2H-pyran-2-yl)oxy]ethoxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10339818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2163-11-3
Record name Ethanol, 2-[2-[(tetrahydro-2H-pyran-2-yl)oxy]ethoxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10339818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To 800 mL of CH2Cl2 were added diethylene glycol (57 mL, 0.6 mol) and p-toluenesulfonic acid monohydrate (5.7 g, 30 mmol) successively. Then tetrahydropyran (27.4 mL, 0.3 mol) was added dropwise at 0° C. The reaction mixture was stirred overnight and quenched with H2O, extracted with CH2Cl2, washed with H2O and brine successively, concentrated through rotary evaporation, and subjected to silica gel chromatography using CH2Cl2/MeOH as the eluent to afford compound 28 (32.5 g, 0.17 mol, 57% yield) as a clear oil: 1H NMR (500 MHz, CDCl3) δ 4.59 (t, J=4.0 Hz, 1H), 3.85-3.80 (m, 2H), 3.68-3.64 (m, 4H), 3.59-3.55 (m, 3H), 3.48-3.44 (m, 1H), 2.98 (br, 1H), 1.81-1.76 (m, 1H), 1.71-1.65 (m, 1H), 1.59-1.46 (m, 4H).
Quantity
27.4 mL
Type
reactant
Reaction Step One
Quantity
57 mL
Type
reactant
Reaction Step Two
Quantity
5.7 g
Type
reactant
Reaction Step Two
Quantity
800 mL
Type
solvent
Reaction Step Two
Yield
57%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tetrahydropyranyldiethyleneglycol
Reactant of Route 2
Reactant of Route 2
Tetrahydropyranyldiethyleneglycol
Reactant of Route 3
Reactant of Route 3
Tetrahydropyranyldiethyleneglycol
Reactant of Route 4
Reactant of Route 4
Tetrahydropyranyldiethyleneglycol
Reactant of Route 5
Reactant of Route 5
Tetrahydropyranyldiethyleneglycol
Reactant of Route 6
Reactant of Route 6
Tetrahydropyranyldiethyleneglycol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.